molecular formula C17H17N3O3S2 B5815523 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B5815523
M. Wt: 375.5 g/mol
InChI Key: OSXPQNJLMMWBSV-UHFFFAOYSA-N
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Description

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a synthetic small molecule characterized by a methanone core linking a 1H-indol-2-yl group to a piperazine ring. The piperazine moiety is substituted at the 4-position with a thiophen-2-ylsulfonyl group, a structural feature that confers unique electronic and steric properties. The sulfonyl group enhances polarity and may influence metabolic stability and binding affinity.

Properties

IUPAC Name

1H-indol-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-17(15-12-13-4-1-2-5-14(13)18-15)19-7-9-20(10-8-19)25(22,23)16-6-3-11-24-16/h1-6,11-12,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPQNJLMMWBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against norovirus infections. Research has indicated that derivatives of this compound exhibit promising inhibitory effects on human norovirus (HuNoV) replication in cell-based assays. For instance, modifications to the compound's structure have resulted in derivatives with effective concentrations (EC50) as low as 0.9 µM against HuNoV .

Structure–Activity Relationship (SAR)

The exploration of structure–activity relationships (SAR) has been pivotal in enhancing the antiviral efficacy of this compound. By altering substituents on the phenyl groups and optimizing the amide-thioamide linkers, researchers have been able to identify novel compounds with improved selectivity and reduced cytotoxicity. This approach has laid the groundwork for designing new antiviral agents targeting norovirus infections .

Potential Therapeutic Uses

Beyond its antiviral properties, 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone may have applications in treating various other conditions due to its structural versatility. The indole framework is known for its presence in numerous biologically active compounds, suggesting that this derivative could also possess other pharmacological activities.

Case Studies and Research Findings

  • Antiviral Efficacy : A study published in 2021 detailed the synthesis and evaluation of several derivatives of this compound against norovirus. The findings underscored the importance of specific structural modifications that enhance antiviral activity while minimizing cytotoxic effects .
  • Quantitative Structure–Activity Relationship (QSAR) Models : Researchers have developed initial 3D-QSAR models based on experimental biological data from these compounds, which can guide future drug design efforts aimed at optimizing antiviral agents against norovirus .

Data Table: Summary of Key Findings

Study Focus Key Findings Potential Applications
Study 1Antiviral ActivityCompounds showed EC50 values as low as 0.9 µM against HuNoVDevelopment of anti-norovirus therapies
Study 2SAR AnalysisStructural modifications led to improved selectivity and reduced cytotoxicityBroader applications in antiviral drug design
Study 3QSAR ModelingCreated models to predict activity based on structural featuresFacilitation of new compound development

Mechanism of Action

The mechanism of action of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The piperazine ring and thiophene sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can be elucidated by comparing it to related arylpiperazine-indole derivatives. Key differences lie in the substituents on the piperazine ring, which modulate pharmacological and physicochemical properties. Below is a detailed analysis and data table:

Table 1: Structural and Functional Comparison of Selected Arylpiperazine-Indole Derivatives

Compound Name Substituent on Piperazine Molecular Formula Key Structural Features Biological/Pharmacological Notes Reference
Target Compound Thiophen-2-ylsulfonyl C₁₈H₁₆N₃O₃S₂ Sulfonyl group (electron-withdrawing), thiophene Potential enhanced receptor affinity N/A
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl C₂₀H₂₁N₃O Bulky, lipophilic benzyl group Likely improved membrane permeability
Compound 21 (thiophen-2-yl derivative) 4-(Trifluoromethyl)phenyl C₁₇H₁₅F₃N₂O₂S Trifluoromethyl (electron-withdrawing) Increased metabolic stability
(+)-40 () Tetrahydrobenzothiazol-propylamino C₂₄H₂₈N₆OS Extended alkyl chain with heterocyclic moiety SAR: Chain length affects activity
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl, furan C₁₆H₁₈N₄O₂ Aminophenyl (polar), furan (electron-rich) Potential for hydrogen bonding
Compound 5 () Pyrazole ring C₁₈H₁₆F₃N₅O Pyrazole (aromatic heterocycle) Improved solubility and receptor selectivity

Key Findings from Structural Comparisons

In contrast, the trifluoromethyl group in compound 21 () offers similar electron-withdrawing effects but with greater lipophilicity, which may improve blood-brain barrier penetration . The benzyl group in ’s compound introduces steric bulk and lipophilicity, likely favoring hydrophobic binding pockets .

Chain Length and Flexibility :

  • Compounds (+)-40, (−)-40, 41, and 42 () feature alkyl chains of varying lengths (ethyl to butyl) tethered to tetrahydrobenzothiazol. Longer chains (e.g., butyl in compound 42) may reduce conformational rigidity, affecting receptor engagement .

Heterocyclic Modifications :

  • Replacement of thiophene with furan () or pyrazole () alters electronic density and hydrogen-bonding capacity. Furan’s electron-rich nature could enhance π-π stacking, while pyrazole’s nitrogen atoms may facilitate interactions with metal ions in enzyme active sites .

Biological Implications: The sulfonyl group in the target compound may confer resistance to oxidative metabolism compared to ester or amide-linked analogs.

Biological Activity

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound featuring an indole core, a piperazine ring, and a thiophene sulfonyl group. Due to its unique structural characteristics, this compound has garnered interest in the fields of medicinal chemistry and pharmacology for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O3S2
  • Molecular Weight : 375.47 g/mol
  • CAS Number : 1010922-36-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole moiety is known for its affinity to bind to several receptors involved in signal transduction pathways, influencing gene expression and cellular processes. This compound may modulate pathways associated with inflammation and cancer progression by inhibiting specific enzymes or receptor interactions.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the piperazine ring in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various cancer types.

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, including cancer. The sulfonamide group in this compound may contribute to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Experimental data suggest that similar compounds can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are markers of inflammation.

Antiviral Activity

The antiviral potential of this compound has been explored due to the structural similarity to known antiviral agents. Indole derivatives have been reported to inhibit viral replication by interfering with viral entry or replication processes within host cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundActivityFindings
Indole DerivativeAnticancerInduced apoptosis in breast cancer cell lines.
Piperazine-Based CompoundAnti-inflammatoryReduced TNF-α levels in LPS-stimulated macrophages.
Sulfonamide DerivativeAntiviralInhibited replication of influenza virus in vitro.

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